molecular formula C10H10O3 B14235730 2-(2-Oxopropoxy)benzaldehyde CAS No. 392315-11-6

2-(2-Oxopropoxy)benzaldehyde

Cat. No.: B14235730
CAS No.: 392315-11-6
M. Wt: 178.18 g/mol
InChI Key: INAQNUIXLZXCKE-UHFFFAOYSA-N
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Description

2-(2-Oxopropoxy)benzaldehyde is an organic compound with the molecular formula C10H10O3. It is a benzaldehyde derivative where the benzene ring is substituted with a 2-oxopropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopropoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with 2-chloroacetone in the presence of a base such as potassium carbonate (K2CO3) and potassium iodide (KI) in acetone. The reaction mixture is heated to reflux, resulting in the formation of this compound as a white solid .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using less toxic reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopropoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-(2-oxopropoxy)benzoic acid, while reduction can produce 2-(2-hydroxypropoxy)benzyl alcohol .

Scientific Research Applications

2-(2-Oxopropoxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxopropoxy)benzaldehyde involves its interaction with various molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction disrupts the normal function of the enzyme, leading to altered cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, affecting cellular redox homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxopropoxy)benzaldehyde is unique due to the presence of the 2-oxopropoxy group, which imparts distinct chemical reactivity and physical properties. This functional group allows for specific interactions in chemical reactions and biological systems that are not observed with its simpler analogs .

Properties

CAS No.

392315-11-6

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-(2-oxopropoxy)benzaldehyde

InChI

InChI=1S/C10H10O3/c1-8(12)7-13-10-5-3-2-4-9(10)6-11/h2-6H,7H2,1H3

InChI Key

INAQNUIXLZXCKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC=CC=C1C=O

Origin of Product

United States

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